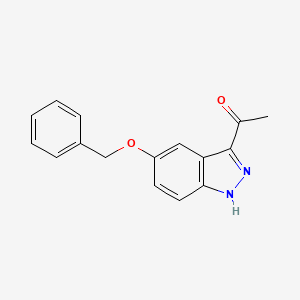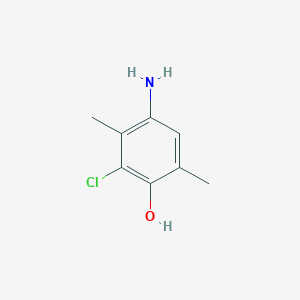![molecular formula C15H12N4 B8620079 7-Pyridin-3-yl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B8620079.png)
7-Pyridin-3-yl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Pyridin-3-yl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoline is a heterocyclic compound that features a triazoloquinoline core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Pyridin-3-yl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoline typically involves the condensation of appropriate hydrazines with quinoline derivatives. One common method includes the reaction of 3-pyridylhydrazine with 2-chloroquinoline under reflux conditions in the presence of a base such as potassium carbonate . The reaction proceeds through nucleophilic substitution followed by cyclization to form the triazoloquinoline ring system.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve optimizing the laboratory-scale synthesis for larger-scale production. This would include considerations for reaction efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and microwave-assisted synthesis could be explored to enhance yield and reduce reaction times .
化学反应分析
Types of Reactions
7-Pyridin-3-yl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride to reduce any present nitro or carbonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various alkyl or acyl groups onto the quinoline ring .
科学研究应用
7-Pyridin-3-yl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties, particularly its ability to intercalate DNA and inhibit cancer cell proliferation
作用机制
The mechanism of action of 7-Pyridin-3-yl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoline involves its ability to intercalate into DNA, disrupting the DNA structure and inhibiting the replication of cancer cells. This compound can also inhibit specific enzymes and signaling pathways involved in cell proliferation and survival, such as c-Met and VEGFR-2 kinases .
相似化合物的比较
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antimicrobial and antiviral activities.
[1,2,4]Triazolo[4,3-a]pyrazine: Exhibits dual inhibition of c-Met and VEGFR-2 kinases.
[1,2,4]Triazolo[1,5-a]pyridine: Used in the treatment of cardiovascular disorders and type 2 diabetes.
Uniqueness
7-Pyridin-3-yl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoline is unique due to its specific triazoloquinoline structure, which imparts distinct biological activities and potential therapeutic applications. Its ability to intercalate DNA and inhibit key kinases makes it a promising candidate for anticancer drug development .
属性
分子式 |
C15H12N4 |
|---|---|
分子量 |
248.28 g/mol |
IUPAC 名称 |
7-pyridin-3-yl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoline |
InChI |
InChI=1S/C15H12N4/c1-2-13(9-16-7-1)11-3-5-14-12(8-11)4-6-15-18-17-10-19(14)15/h1-3,5,7-10H,4,6H2 |
InChI 键 |
PCEWNDFWTBFROH-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=NN=CN2C3=C1C=C(C=C3)C4=CN=CC=C4 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-[2-(Methylsulfanyl)ethyl]-4-nitroaniline](/img/structure/B8620046.png)




![(3S,3aR,6R,6aR)-3,6-bis(prop-2-enoxy)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan](/img/structure/B8620087.png)


